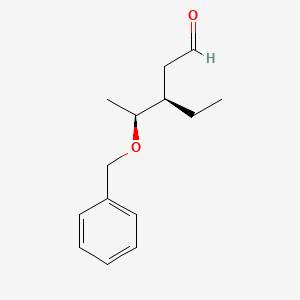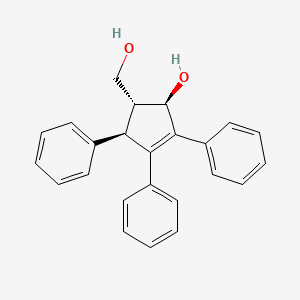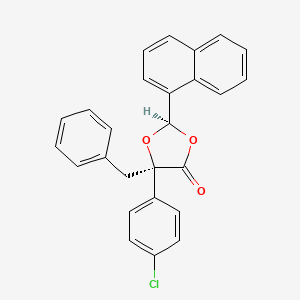
4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and guanidine.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with guanidine to form 4-(4-methoxyphenyl)pyrimidin-2-amine.
Cyclization: The intermediate product undergoes cyclization with 4-pyridinecarboxaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine.
Reduction: 4-(4-Methoxyphenyl)-6-(piperidin-4-yl)pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Biological Studies: It is used as a probe to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways.
Protein-Ligand Interactions: It can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine: Similar structure but with a pyridin-3-yl group.
4-(4-Methoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridin-2-yl group.
Uniqueness
4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for molecular targets. This makes it a valuable compound for targeted drug design and other specialized applications.
Propiedades
Número CAS |
914674-95-6 |
|---|---|
Fórmula molecular |
C16H14N4O |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-13-4-2-11(3-5-13)14-10-15(20-16(17)19-14)12-6-8-18-9-7-12/h2-10H,1H3,(H2,17,19,20) |
Clave InChI |
HNWMHHXTBAZBMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
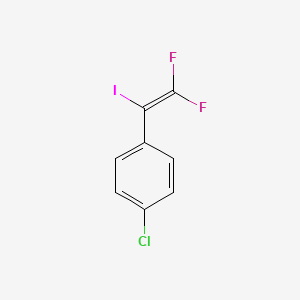


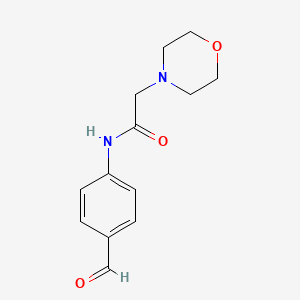
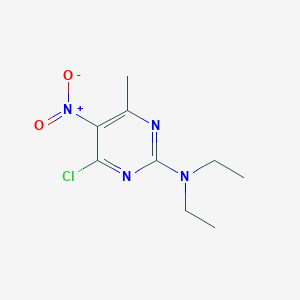
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
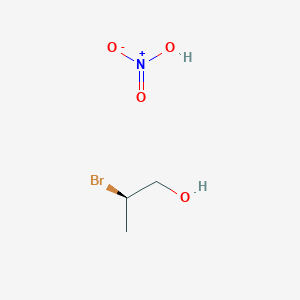
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
